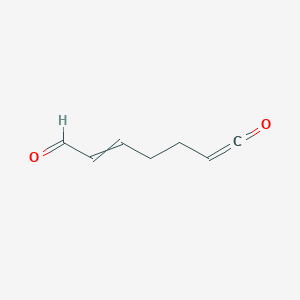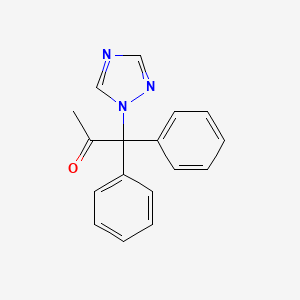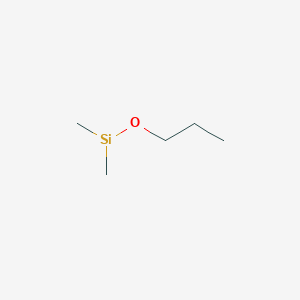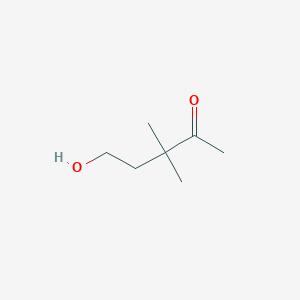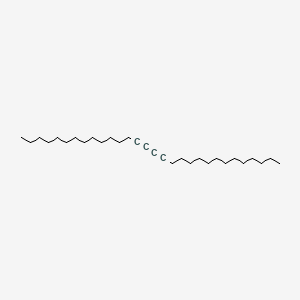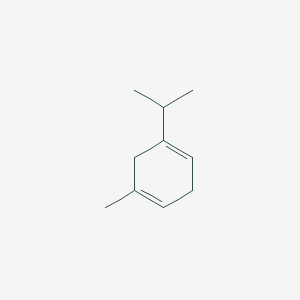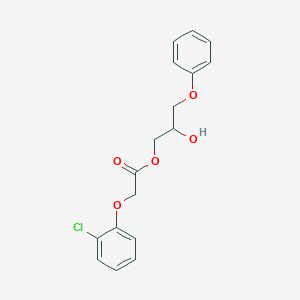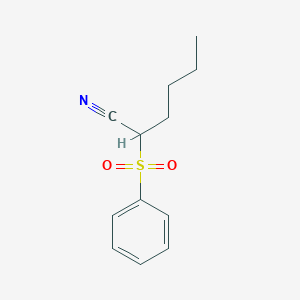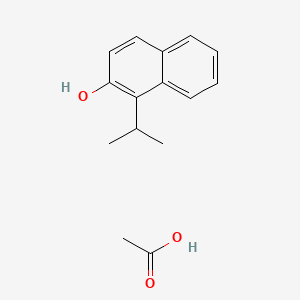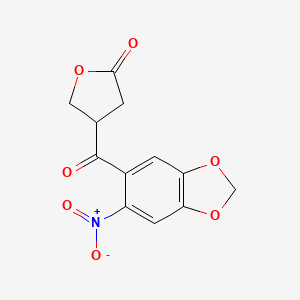
4-(6-Nitro-2H-1,3-benzodioxole-5-carbonyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Nitro-2H-1,3-benzodioxole-5-carbonyl)oxolan-2-one is an organic compound that features a benzodioxole ring substituted with a nitro group and a carbonyl group, linked to an oxolan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-2H-1,3-benzodioxole-5-carbonyl)oxolan-2-one typically involves the nitration of 1,3-benzodioxole followed by subsequent functional group transformations. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound can then undergo further reactions to introduce the carbonyl and oxolan-2-one functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-2H-1,3-benzodioxole-5-carbonyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(6-Amino-2H-1,3-benzodioxole-5-carbonyl)oxolan-2-one.
Scientific Research Applications
4-(6-Nitro-2H-1,3-benzodioxole-5-carbonyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-2H-1,3-benzodioxole-5-carbonyl)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzodioxole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog without the nitro and carbonyl groups.
5-Nitro-1,3-benzodioxole: Similar structure but lacks the oxolan-2-one moiety.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: Contains a methoxy group and an allyl group instead of the nitro and carbonyl groups.
Uniqueness
4-(6-Nitro-2H-1,3-benzodioxole-5-carbonyl)oxolan-2-one is unique due to the combination of its nitro, carbonyl, and oxolan-2-one functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
65374-91-6 |
|---|---|
Molecular Formula |
C12H9NO7 |
Molecular Weight |
279.20 g/mol |
IUPAC Name |
4-(6-nitro-1,3-benzodioxole-5-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C12H9NO7/c14-11-1-6(4-18-11)12(15)7-2-9-10(20-5-19-9)3-8(7)13(16)17/h2-3,6H,1,4-5H2 |
InChI Key |
KHNSFERBLUZPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


